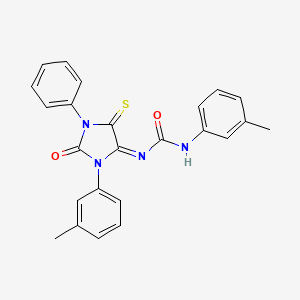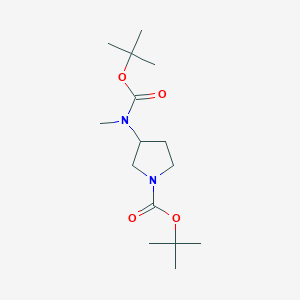
tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl and tert-butoxycarbonyl groups, which are commonly used as protecting groups in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with tert-butoxycarbonyl chloride and methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protecting groups are valuable for selective reactions in multi-step synthesis .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its stable structure makes it suitable for use in various assays and experiments.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and stability make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl groups, which provide stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
tert-butyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16(7)11-8-9-17(10-11)13(19)21-15(4,5)6/h11H,8-10H2,1-7H3 |
Clave InChI |
GOTVZDICYXRAFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



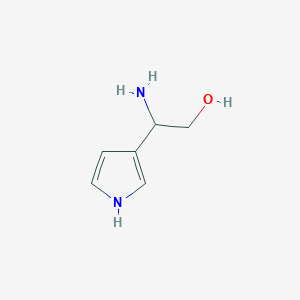
![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)

![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)

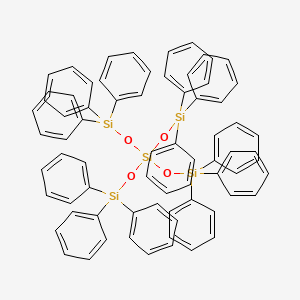
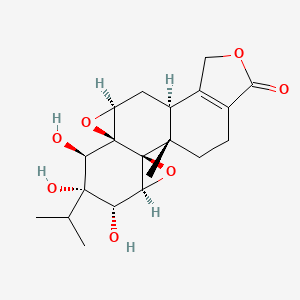
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)

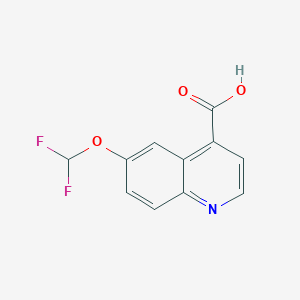
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
